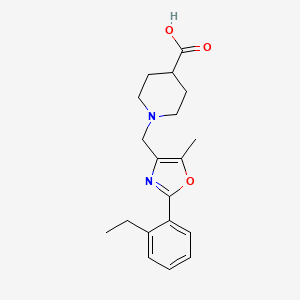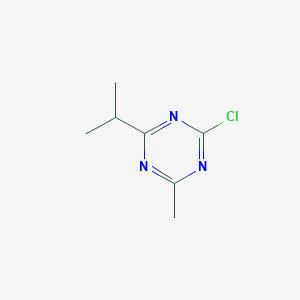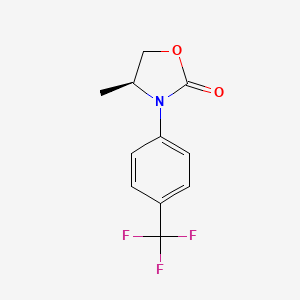
(S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a chiral center at the 4-position of the oxazolidinone ring. Oxazolidinones are a class of heterocyclic organic compounds that have gained significant attention due to their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one can be achieved through several synthetic routes. One common method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. The process typically starts with the aldol condensation of a suitable aldehyde with a chiral auxiliary, followed by the formation of an intermediate isocyanate through the Curtius rearrangement. The final step involves the intramolecular cyclization to form the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the trifluoromethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring.
Scientific Research Applications
(S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Oxazolidinone derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications to linezolid.
Uniqueness
(S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one is unique due to its trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other oxazolidinones .
Properties
CAS No. |
572922-96-4 |
|---|---|
Molecular Formula |
C11H10F3NO2 |
Molecular Weight |
245.20 g/mol |
IUPAC Name |
(4S)-4-methyl-3-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H10F3NO2/c1-7-6-17-10(16)15(7)9-4-2-8(3-5-9)11(12,13)14/h2-5,7H,6H2,1H3/t7-/m0/s1 |
InChI Key |
UWXOOMDMTVVLFG-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1COC(=O)N1C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC1COC(=O)N1C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


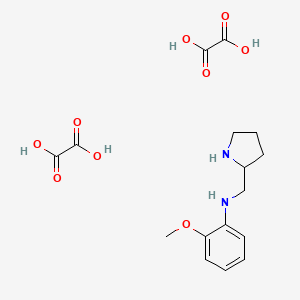
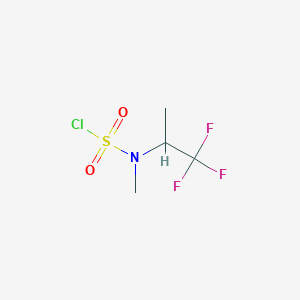
![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)
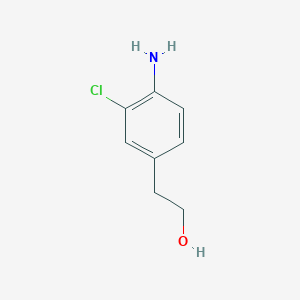

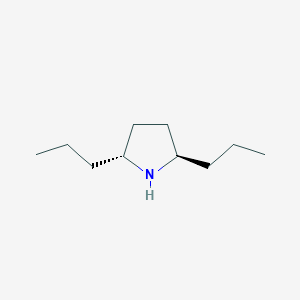
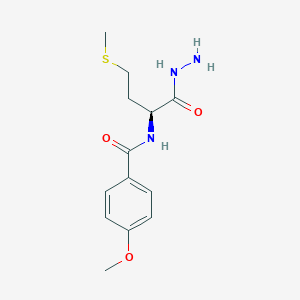
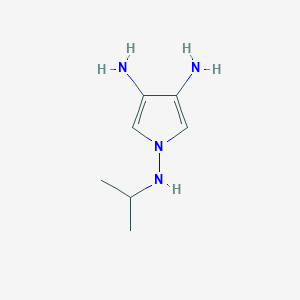
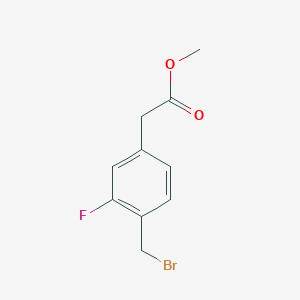
![5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12862096.png)

![1-Iododibenzo[b,d]furan-2-ol](/img/structure/B12862106.png)
